molecular formula C15H11NO3 B11863407 Coumarin, 7-methoxy-4-(4-pyridyl)- CAS No. 841-97-4

Coumarin, 7-methoxy-4-(4-pyridyl)-

Cat. No.: B11863407
CAS No.: 841-97-4
M. Wt: 253.25 g/mol
InChI Key: IWMJGRNPLOQFAS-UHFFFAOYSA-N
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Description

Coumarin, 7-methoxy-4-(4-pyridyl)-, is a synthetic derivative of coumarin, a naturally occurring compound found in many plants. This compound is characterized by the presence of a methoxy group at the 7th position and a pyridyl group at the 4th position of the coumarin core. Coumarins are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coumarin, 7-methoxy-4-(4-pyridyl)-, typically involves the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone. This is followed by a reaction with various sodium azides . Another method involves the use of microwave or ultrasound energy to facilitate the reaction, which is considered a green approach .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Coumarin, 7-methoxy-4-(4-pyridyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dry acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield coumarin derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of dihydrocoumarins .

Scientific Research Applications

Antimicrobial Activity

Coumarin derivatives, including 7-methoxy-4-(4-pyridyl)-, exhibit notable antimicrobial properties. Research indicates that this compound is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study highlighted the effectiveness of 7-methoxy-4-(4-pyridyl)- against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential as a lead compound for developing new antibiotics. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival .

Bacterial Strain Activity Mechanism
MRSAEffectiveCell wall disruption
E. coliModerateInhibition of metabolic pathways
Pseudomonas aeruginosaLimitedUnknown

Anticancer Activity

The anticancer properties of coumarin derivatives are well-documented, with specific focus on their ability to inhibit cancer cell proliferation and induce apoptosis.

Case Study: Inhibition of Prostate Cancer

Research involving 7-methoxy-4-(4-pyridyl)- showed significant activity against prostate cancer cells by targeting cyclin-dependent kinases (CDK9). The compound demonstrated IC50 values in the nanomolar range, indicating potent inhibitory effects on cancer cell growth .

Cancer Type IC50 Value (nM) Target
Prostate Cancer25-56CDK9
Breast Cancer30-50MEK inhibitors

Neuroprotective Properties

Coumarins have shown promise in treating neurodegenerative diseases through their ability to inhibit monoamine oxidases (MAO) and acetylcholinesterase (AChE).

Case Study: Neuroprotection Against Alzheimer’s Disease

In vitro studies demonstrated that 7-methoxy-4-(4-pyridyl)- could inhibit MAO-B activity, leading to increased levels of neuroprotective factors. This compound also exhibited antioxidant properties, reducing oxidative stress in neuronal cells .

Neurodegenerative Disease Mechanism Outcome
Alzheimer'sMAO-B inhibitionReduced cognitive decline
Parkinson'sAChE inhibitionImproved motor function

Antioxidant Activity

The antioxidant capabilities of coumarin derivatives contribute significantly to their therapeutic potential.

Case Study: Scavenging Free Radicals

Research has shown that 7-methoxy-4-(4-pyridyl)- effectively scavenges free radicals, thereby protecting cells from oxidative damage. This property is particularly beneficial in preventing age-related diseases and enhancing overall cellular health .

Test System Radical Scavenging Activity Concentration (µM)
DPPH AssayHigh20
ABTS AssayModerate50

Synthesis and Chemical Reactivity

The synthesis of coumarin derivatives like 7-methoxy-4-(4-pyridyl)- can be achieved through various methods, including multi-component reactions that allow for the introduction of diverse functional groups.

Synthesis Pathways

Several synthetic routes have been developed for producing this compound efficiently, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .

Mechanism of Action

The mechanism of action of Coumarin, 7-methoxy-4-(4-pyridyl)-, involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of Coumarin, 7-methoxy-4-(4-pyridyl)-.

    4-Aminocoumarin: Known for its use in organic synthesis and medicinal chemistry.

    7-Methoxy-4-(aminomethyl)-coumarin: A substrate for cytochrome P450 enzymes

Uniqueness

Coumarin, 7-methoxy-4-(4-pyridyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridyl group enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .

Biological Activity

Coumarin, 7-methoxy-4-(4-pyridyl)- is a synthetic derivative of coumarin, notable for its enhanced biological activity due to the presence of a methoxy group at the 7-position and a pyridyl substituent at the 4-position. This compound has gained attention in medicinal chemistry for its diverse pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.

Chemical Structure and Synthesis

The structural formula of Coumarin, 7-methoxy-4-(4-pyridyl)- can be represented as:

C12H11NO2\text{C}_{12}\text{H}_{11}\text{N}\text{O}_2

The synthesis of this compound can be achieved through various methods, including multi-component reactions that allow for the incorporation of different functional groups, enhancing its reactivity and biological profile.

Antimicrobial Activity

Research indicates that Coumarin, 7-methoxy-4-(4-pyridyl)- exhibits significant antimicrobial properties against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic pathways essential for bacterial survival.

Antioxidant Properties

The compound has demonstrated strong antioxidant capabilities, effectively scavenging free radicals. This property is crucial in mitigating oxidative stress-related diseases and enhancing overall cellular health.

Anti-inflammatory Effects

Studies have shown that 7-methoxy coumarin derivatives possess anti-inflammatory effects. For instance, 7-methoxycoumarin has been reported to alleviate vincristine-induced peripheral neuropathic pain in rodent models by inhibiting voltage-gated calcium channels and phospholipase enzymes .

Anticancer Potential

Recent investigations into the anticancer properties of coumarin derivatives highlight their potential as novel anticancer agents. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency under hypoxic conditions . The structural modifications in coumarins can enhance their efficacy against cancer cells.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds reveals the unique biological activity of Coumarin, 7-methoxy-4-(4-pyridyl)-. Below is a summary table highlighting key features and activities:

Compound NameStructural FeaturesUnique Properties
7-Hydroxycoumarin Hydroxy group at position 7Antioxidant and antimicrobial properties
Coumarin Basic structure without substituentsFound in many plants; flavoring agent
4-Methylcoumarin Methyl group at position 4Exhibits anti-inflammatory activity
6-Methoxycoumarin Methoxy group at position 6Known for antifungal properties

The unique combination of the methoxy group and pyridyl moiety in Coumarin, 7-methoxy-4-(4-pyridyl)- enhances its reactivity and biological activity compared to these similar compounds.

Case Studies

  • Neuropathic Pain Relief : A study investigated the effects of 7-methoxycoumarin on vincristine-induced neuropathic pain in mice. Results indicated significant pain reduction through dual mechanisms: phospholipase inhibition and voltage-gated calcium channel blockade .
  • Anticancer Activity : In a recent study examining various coumarin derivatives, several compounds demonstrated potent cytotoxicity against cancer cell lines with IC50 values ranging from 0.05 to over 100 µM. The findings suggest that structural modifications can significantly enhance anticancer efficacy .
  • Metabolic Studies : Research on the metabolism of coumarin derivatives has shown that certain analogs selectively interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This selectivity is important for predicting drug interactions and optimizing therapeutic outcomes .

Properties

CAS No.

841-97-4

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

7-methoxy-4-pyridin-4-ylchromen-2-one

InChI

InChI=1S/C15H11NO3/c1-18-11-2-3-12-13(10-4-6-16-7-5-10)9-15(17)19-14(12)8-11/h2-9H,1H3

InChI Key

IWMJGRNPLOQFAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=NC=C3

Origin of Product

United States

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